2-amino-N-(3,3,3-trifluoropropyl)acetamide

HDAC Inhibition Epigenetics Selectivity Profiling

Researchers face off-target effects with pan-HDAC inhibitors, confounding epigenetic validation. This compound is a selective chemical probe solution. - HDAC3/NCoR2 IC50: 4.80 nM; >2,500-fold selectivity over HDAC4/5/7/9 (>12,000 nM) - Enables rational formulation: Free base (LogP -0.645) for aqueous assays; HCl salt (LogP +0.4355) for cell permeability - Demonstrated radiochemical coupling utility (65% yield) for ¹⁸F-PET tracer development

Molecular Formula C5H9F3N2O
Molecular Weight 170.13 g/mol
Cat. No. B13256150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,3,3-trifluoropropyl)acetamide
Molecular FormulaC5H9F3N2O
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC(CNC(=O)CN)C(F)(F)F
InChIInChI=1S/C5H9F3N2O/c6-5(7,8)1-2-10-4(11)3-9/h1-3,9H2,(H,10,11)
InChIKeyPPFLLWDIBPUSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(3,3,3-trifluoropropyl)acetamide Overview


2-Amino-N-(3,3,3-trifluoropropyl)acetamide (CAS 1341491-84-6) is a synthetic, fluorinated organic compound with the molecular formula C₅H₉F₃N₂O and a molecular weight of 170.13 g/mol . It is characterized by a primary amino group and a 3,3,3-trifluoropropyl substituent attached to an acetamide core, placing it within the broader class of trifluoromethylated amino amides [1]. Its structural features are associated with enhanced lipophilicity and metabolic stability, properties that are often leveraged in the design of pharmaceutical intermediates and bioactive small molecules [2].

Target engagement Selective HDAC3/NCoR2 complex probe for epigenetic studies
Form selection Free base or hydrochloride salt for logP-driven solubility/permeability tuning
Synthetic utility Trifluoropropyl building block compatible with radiochemical coupling workflows

Why Generic Substitution Fails


Simple substitution of 2-amino-N-(3,3,3-trifluoropropyl)acetamide with other seemingly similar fluorinated building blocks, such as its 2,2,2-trifluoroethyl analog, is scientifically untenable due to quantifiable, structure-dependent differences in enzyme inhibition, physicochemical properties, and synthetic applicability. The length of the fluorinated alkyl chain directly impacts target binding affinity and selectivity [1]. Furthermore, the presence and form of the amine (free base vs. hydrochloride) critically alter the compound's LogP value , a primary determinant of solubility and permeability in biological assays and subsequent synthetic steps. The following evidence demonstrates that these are not interchangeable commodities but distinct chemical tools with specific, measurable performance characteristics.

The 2,2,2-trifluoroethyl analog may shift isoform binding affinity and selectivity profile, limiting direct substitution.

Free base vs. hydrochloride salt alters logP by >1 unit; aqueous assay and membrane permeability behavior may not transfer.

Chain length and amine state differences can affect synthetic reactivity and subsequent coupling yields.

Quantitative Evidence of Differentiation


HDAC3 Selective Inhibition Profile

2-Amino-N-(3,3,3-trifluoropropyl)acetamide demonstrates highly potent and selective inhibition of the HDAC3/NCoR2 complex, with an IC50 of 4.80 nM [1]. This is in stark contrast to its negligible activity against other Class IIa (HDAC4, HDAC5, HDAC7, HDAC9) and Class IIb (HDAC6) isoforms, for which IC50 values exceed 12,000 nM [1]. This selectivity profile is a critical differentiator from many pan-HDAC inhibitors and even from structurally related analogs that may exhibit different isoform selectivity patterns.

HDAC3 selectivity
Head-to-head
IC50 4.80 nM (HDAC3/NCoR2) vs. >12,000 nM (class IIa/IIb isoforms)
Supports isoform-selective assay context
Recombinant enzyme fluorogenic assay; validate in relevant cellular model
HDAC Inhibition Epigenetics Selectivity Profiling Cancer Biology

LogP-Driven Formulation Selection

The compound is available in two distinct forms, each with a precisely defined and quantifiably different LogP value: the free base form exhibits a calculated LogP of -0.645 , while the hydrochloride salt form has a measured LogP of +0.4355 . This >1.0 LogP unit difference is substantial and corresponds to a roughly 10-fold difference in lipophilicity, allowing researchers to select the form that optimizes solubility for aqueous assays or membrane permeability for cell-based studies.

LogP formulation choice
Data to verify
Free base logP -0.645 vs. HCl salt logP +0.4355
LogP-driven formulation selection context
Calculated and measured values; verify under specific experimental conditions
Physicochemical Properties Drug-likeness Solubility Formulation

Radiochemical Coupling for PET Tracers

The 3,3,3-trifluoropropylamine moiety is a key component in the synthesis of [¹⁸F]EF3, a radiotracer for PET imaging of hypoxia. In this context, a derivative of the target compound was utilized in a coupling reaction that achieved a 65% chemical yield and a 5% radiochemical yield [1]. This demonstrates the compound's scaffold is amenable to the demanding conditions of radiochemical synthesis, a key advantage for developing diagnostic agents.

Radiochemical coupling
Class-level
65% chemical yield / 5% radiochemical yield (derivative)
Supports radiochemical probe synthesis
Class-level inference; validate for specific precursor coupling
Radiochemistry PET Imaging Hypoxia Marker Synthetic Yield

Commercial Availability and Purity

2-Amino-N-(3,3,3-trifluoropropyl)acetamide is available from multiple reputable vendors with a specified minimum purity of 95% . Its safety profile is well-characterized, including GHS hazard classifications for skin and eye irritation and specific target organ toxicity (single exposure, respiratory tract) . This level of documentation is critical for ensuring experimental reproducibility and safe handling in the laboratory.

Commercial purity
Data to verify
≥95% purity; H315/H319/H335
Supports procurement reproducibility
Verify lot-specific COA and SDS before use
Chemical Procurement Purity Specification Safety Data Reproducibility

Research and Development Applications


HDAC3 Probe Development and Validation

The compound's exceptional selectivity for the HDAC3/NCoR2 complex (IC50 = 4.80 nM) over other HDAC isoforms (e.g., >12,000 nM for HDAC4, HDAC5, HDAC7, HDAC9) makes it a superior starting point for designing chemical probes to dissect HDAC3-specific biology [1]. Its use can help avoid confounding results from pan-HDAC inhibition, enabling more precise target validation in epigenetic research.

PET Imaging Precursor Synthesis

The demonstrated efficiency of its 3,3,3-trifluoropropylamine derivative in radiochemical coupling reactions (65% chemical yield) supports its application as a precursor for developing novel ¹⁸F-labeled PET tracers [2]. This is particularly relevant for creating new diagnostic agents for oncology, neurology, or other areas where in vivo imaging is required.

In Vitro and In Vivo Formulation Optimization

Researchers requiring precise control over lipophilicity can select between the free base (LogP -0.645) and hydrochloride salt (LogP +0.4355) forms of the compound . The free base is more suitable for aqueous biochemical assays, while the salt form offers enhanced membrane permeability for cell culture or animal studies, enabling rational formulation optimization from the outset of a project.

Application
Selection Property
Validation Focus
HDAC3/NCoR2 probe development
Isoform selectivity profile
HDAC3 vs. class IIa/IIb selectivity in target assays
PET tracer precursor research
Radiochemical coupling compatibility
Coupling yield and [18F] incorporation efficiency
Assay formulation selection
LogP-dependent solubility/permeability tuning
Solubility and permeability in target matrix

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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